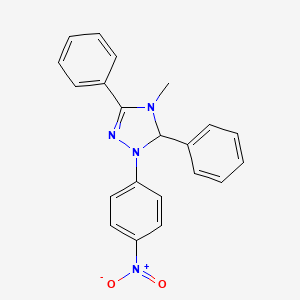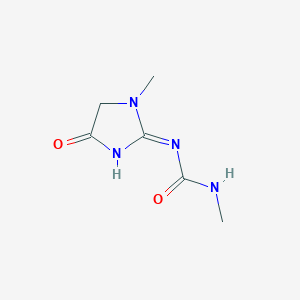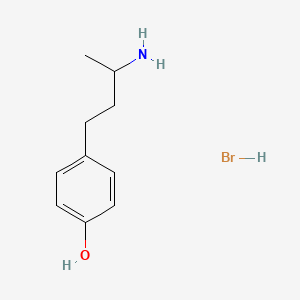
4-(3-Aminobutyl)phenol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminobutyl)phenol;hydrobromide is an organic compound that features a phenolic group attached to a butyl chain with an amino group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)phenol;hydrobromide typically involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. One common method is the reaction of 4-bromophenol with 3-aminobutylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or chromatography, to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-(3-Aminobutyl)phenol;hydrobromide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols and amines.
科学的研究の応用
4-(3-Aminobutyl)phenol;hydrobromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3-Aminobutyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(4-Aminobutyl)phenol: Similar structure but with a different position of the amino group.
4-(3-Aminopropyl)phenol: Shorter alkyl chain compared to 4-(3-Aminobutyl)phenol;hydrobromide.
4-(3-Aminobutyl)aniline: Contains an aniline group instead of a phenol group.
Uniqueness
This compound is unique due to its specific combination of a phenolic group and an amino-substituted butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
特性
CAS番号 |
90060-08-5 |
|---|---|
分子式 |
C10H16BrNO |
分子量 |
246.14 g/mol |
IUPAC名 |
4-(3-aminobutyl)phenol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8(11)2-3-9-4-6-10(12)7-5-9;/h4-8,12H,2-3,11H2,1H3;1H |
InChIキー |
KGSBWTHQNOOZPS-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


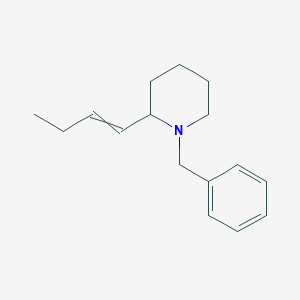
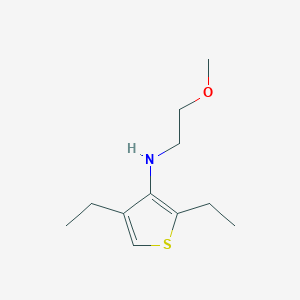
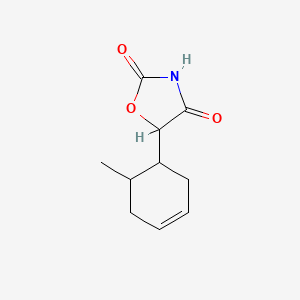
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
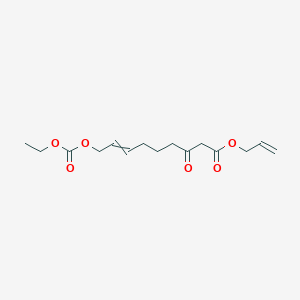
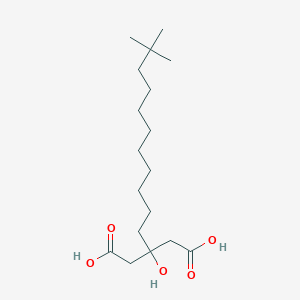
![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
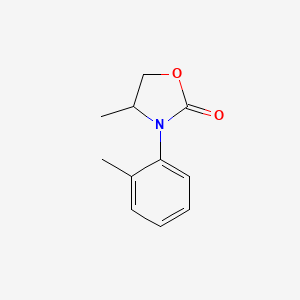
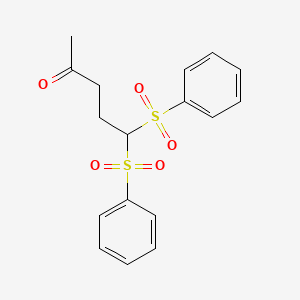
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
